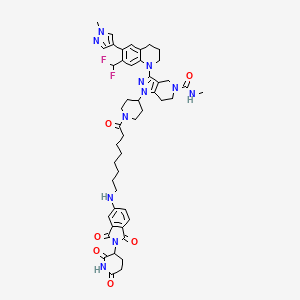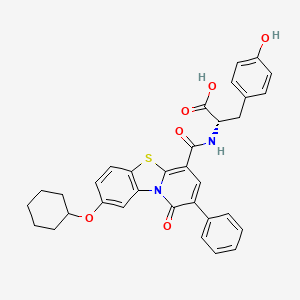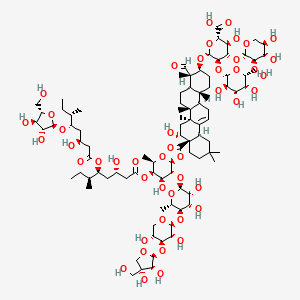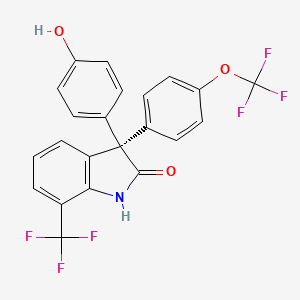
Thalidomide-NH-CBP/p300 ligand 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-NH-CBP/p300 ligand 2 is a compound designed to target and degrade the CBP and p300 transcriptional co-activators. These co-activators play essential roles in regulating various cellular processes, including proliferation, differentiation, apoptosis, and response to hypoxia.
Méthodes De Préparation
The synthesis of Thalidomide-NH-CBP/p300 ligand 2 involves multiple steps, starting with the preparation of thalidomide derivatives. The synthetic route typically includes the following steps:
Formation of Thalidomide Derivative: Thalidomide is modified to introduce a functional group that can link to the CBP/p300 ligand.
Coupling Reaction: The modified thalidomide is then coupled with a CBP/p300 ligand through a series of chemical reactions, often involving amide bond formation.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with regulatory standards for pharmaceutical production.
Analyse Des Réactions Chimiques
Thalidomide-NH-CBP/p300 ligand 2 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the thalidomide moiety or the CBP/p300 ligand.
Substitution Reactions:
Hydrolysis: This reaction can break down the compound under certain conditions, leading to the formation of degradation products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Thalidomide-NH-CBP/p300 ligand 2 has several scientific research applications:
Mécanisme D'action
The mechanism of action of Thalidomide-NH-CBP/p300 ligand 2 involves the recruitment of the CBP and p300 co-activators to the proteasome for degradation. The compound binds to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of CBP and p300 to the CRL4 complex, leading to their ubiquitination and subsequent degradation by the proteasome .
Comparaison Avec Des Composés Similaires
Thalidomide-NH-CBP/p300 ligand 2 is unique compared to other similar compounds due to its specific targeting of CBP and p300. Similar compounds include:
Lenalidomide: Another thalidomide derivative that targets CRBN but has different molecular targets and therapeutic applications.
Pomalidomide: Similar to lenalidomide, it targets CRBN and is used in the treatment of multiple myeloma.
This compound stands out due to its specific application in degrading CBP and p300, making it a valuable tool in cancer research and drug development.
Propriétés
IUPAC Name |
3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]octanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H57F2N11O6/c1-51-48(67)58-22-17-38-37(28-58)44(59-19-8-9-29-23-34(30-26-53-56(2)27-30)35(43(49)50)25-40(29)59)55-61(38)32-15-20-57(21-16-32)42(63)10-6-4-3-5-7-18-52-31-11-12-33-36(24-31)47(66)60(46(33)65)39-13-14-41(62)54-45(39)64/h11-12,23-27,32,39,43,52H,3-10,13-22,28H2,1-2H3,(H,51,67)(H,54,62,64) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXHWKWVLNMDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)CCCCCCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)N7CCCC8=CC(=C(C=C87)C(F)F)C9=CN(N=C9)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H57F2N11O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;hydrochloride](/img/structure/B8201577.png)






![N-[2-(3,5-difluorophenyl)ethyl]-4-[2-fluoro-5-[[(2S)-2-methylpiperazin-1-yl]methyl]phenyl]pyrimidin-2-amine](/img/structure/B8201617.png)


![1-(3-Chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea](/img/structure/B8201648.png)



